molecular formula C14H30O2Si B131361 [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol CAS No. 141836-50-2

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol

Cat. No.: B131361
CAS No.: 141836-50-2
M. Wt: 258.47 g/mol
InChI Key: DWUPTNCOHZJANV-UHFFFAOYSA-N
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Description

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is a chemical compound with the molecular formula C14H30O2Si and a molecular weight of 258.47 g/mol. This compound is characterized by the presence of a cyclohexane ring, a methanol group, and a tert-butyl dimethylsilyl (TBDMS) protecting group. It is commonly used in organic synthesis and various industrial applications.

Scientific Research Applications

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol typically involves the protection of cyclohexanemethanol with a TBDMS group. The reaction conditions often include the use of a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .

Chemical Reactions Analysis

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The TBDMS protecting group can be removed under acidic conditions or using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to yield the free alcohol.

Comparison with Similar Compounds

[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol can be compared with other similar compounds, such as:

    Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: This compound has a similar cyclohexane structure but with an acetate group instead of a methanol group.

    4-Methyl-1-cyclohexanemethanol: This compound has a methyl group on the cyclohexane ring and a free hydroxyl group, lacking the TBDMS protection.

The uniqueness of this compound lies in its TBDMS protecting group, which provides stability and selectivity in synthetic applications.

Properties

IUPAC Name

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h12-13,15H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPTNCOHZJANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444462
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141836-50-2
Record name [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclohexane-1,4-dimethanol (10.0 g) in N,N-dimethylformamide (100 mL) were added successively tert-butyldimethylchlorosilane (8.9 g) and imidazole (9.5 g), followed by stirring the reaction mixture at room temperature for 16 hours. To the reaction mixture were added ice and saturated aqueous lithium bromide solution, followed by extraction with diethyl ether. The organic layer was washed with saturated aqueous lithium bromide solution and saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane (volume ratio)=1:9 to 2:3) to give [4-(tert-butyldimethylsilanyloxymethyl)-cyclohexyl]-methano 1 (8.7 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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